N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678085
InChI: InChI=1S/C19H16N2O2S/c22-19(18-7-4-12-24-18)21-20-13-15-8-10-17(11-9-15)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+
SMILES:
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol

N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

CAS No.:

Cat. No.: VC15678085

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide -

Specification

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
IUPAC Name N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C19H16N2O2S/c22-19(18-7-4-12-24-18)21-20-13-15-8-10-17(11-9-15)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+
Standard InChI Key FFVGRIFNASHCKX-DEDYPNTBSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a planar hydrazone (–NH–N=C–) linkage connecting a 2-thiophenecarbohydrazide group to a 4-(benzyloxy)benzaldehyde-derived benzylidene moiety. The E-configuration of the imine bond is stabilized by conjugation with the aromatic systems . Key structural elements include:

  • Thiophene ring: A five-membered heterocycle with sulfur at position 1, contributing π-electron density.

  • Benzyloxy group: A phenylmethyl ether substituent at the para position of the benzylidene ring, enhancing lipophilicity.

  • Hydrazone bridge: A tautomerizable –NH–N=C– unit enabling coordination with metal ions .

Table 1: Molecular Properties of N'-[4-(Benzyloxy)benzylidene]-2-Thiophenecarbohydrazide

PropertyValueSource
Molecular FormulaC₁₉H₁₆N₂O₂S
Molecular Weight336.4 g/mol
IUPAC NameN-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3
Topological Polar Surface Area75.6 Ų

Spectroscopic and Crystallographic Data

While crystallographic data remains limited, computational models predict a coplanar arrangement of the thiophene and benzylidene rings, facilitating π-π stacking interactions . Infrared (IR) spectroscopy of analogous hydrazones reveals characteristic N–H (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches, with the imine C=N bond appearing near 1600 cm⁻¹.

Synthesis and Optimization Strategies

Conventional Condensation Route

The compound is synthesized via acid-catalyzed condensation between equimolar 4-(benzyloxy)benzaldehyde and 2-thiophenecarbohydrazide in refluxing ethanol or methanol .

Reaction Scheme:
4-(Benzyloxy)benzaldehyde+2-ThiophenecarbohydrazideRefluxEtOH/HClN’-[4-(Benzyloxy)benzylidene]-2-Thiophenecarbohydrazide+H₂O\text{4-(Benzyloxy)benzaldehyde} + \text{2-Thiophenecarbohydrazide} \xrightarrow[\text{Reflux}]{\text{EtOH/HCl}} \text{N'-[4-(Benzyloxy)benzylidene]-2-Thiophenecarbohydrazide} + \text{H₂O}

Table 2: Synthesis Conditions and Yield

ParameterValueSource
SolventEthanol
CatalystHCl (0.5–1.0 eq)
Temperature78°C (reflux)
Reaction Time4–6 hours
Yield68–75%

Purification and Characterization

Crude product is recrystallized from ethanol or ethyl acetate, yielding pale-yellow crystals. Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 336.4 [M+H]⁺, consistent with the molecular formula .

Chemical Reactivity and Functionalization

Metal Coordination Behavior

The hydrazone’s –NH–N=C– moiety acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Ni²⁺) through the imine nitrogen and carbonyl oxygen. Resulting complexes exhibit altered electronic properties, with potential applications in catalysis and materials science .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the compound undergoes cyclocondensation with diketones or α,β-unsaturated carbonyls to form pyrazole, thiazole, or triazole derivatives. For example:
Hydrazone+AcetylacetoneH₂SO₄Thiophene-fused Pyrazole\text{Hydrazone} + \text{Acetylacetone} \xrightarrow{\text{H₂SO₄}} \text{Thiophene-fused Pyrazole}

Applications in Material Science

Semiconductor and Optoelectronic Materials

The thiophene moiety’s electron-rich nature makes the compound a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 3.2–3.5 eV, suitable for photovoltaic applications .

Sensors and Detection Systems

Cu²⁺ complexes of this hydrazone show fluorescence quenching upon binding to anions (e.g., CN⁻), suggesting utility in chemosensors.

Challenges and Future Directions

Synthetic Optimization

  • Green Chemistry Approaches: Replace ethanol with ionic liquids or water-ethanol mixtures to improve sustainability.

  • Microwave Assistance: Reduce reaction time to <1 hour while maintaining yield .

Biological Profiling

  • In Vivo Toxicity: Assess acute and chronic toxicity in model organisms.

  • Target Identification: Screen against kinase, protease, and GPCR libraries to identify molecular targets.

Advanced Material Design

  • MOF Construction: Utilize the compound as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis.

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